molecular formula C2H8N2O2 B14235514 N~1~,N~1~-Dihydroxyethane-1,2-diamine CAS No. 477782-47-1

N~1~,N~1~-Dihydroxyethane-1,2-diamine

Cat. No.: B14235514
CAS No.: 477782-47-1
M. Wt: 92.10 g/mol
InChI Key: VPPZZYUKSCTNNZ-UHFFFAOYSA-N
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Description

N~1~,N~1~-Dihydroxyethane-1,2-diamine is an organic compound with significant applications in various fields of science and industry. It is characterized by the presence of two hydroxyl groups and two amine groups attached to an ethane backbone. This compound is known for its versatility and reactivity, making it a valuable intermediate in chemical synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-Dihydroxyethane-1,2-diamine typically involves the reaction of ethylene diamine with formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of N1,N~1~-Dihydroxyethane-1,2-diamine is often scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-Dihydroxyethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The hydroxyl and amine groups can be substituted with other functional groups, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of N1,N~1~-Dihydroxyethane-1,2-diamine include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of N1,N~1~-Dihydroxyethane-1,2-diamine include various substituted amines, oxides, and other derivatives that find applications in different fields.

Scientific Research Applications

N~1~,N~1~-Dihydroxyethane-1,2-diamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: N1,N~1~-Dihydroxyethane-1,2-diamine is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N~1~-Dihydroxyethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biomolecules, leading to changes in their structure and function. These interactions are crucial for its biological and chemical activities.

Comparison with Similar Compounds

N~1~,N~1~-Dihydroxyethane-1,2-diamine can be compared with other similar compounds, such as:

    N,N’-Dimethylethylenediamine: This compound has similar structural features but differs in its reactivity and applications.

    Ethylenediamine: A simpler analogue with only amine groups, lacking the hydroxyl groups present in N1,N~1~-Dihydroxyethane-1,2-diamine.

    Diethylenetriamine: A related compound with an additional amine group, leading to different chemical properties and uses.

The uniqueness of N1,N~1~-Dihydroxyethane-1,2-diamine lies in its combination of hydroxyl and amine groups, which confer distinct reactivity and versatility in various applications.

Properties

CAS No.

477782-47-1

Molecular Formula

C2H8N2O2

Molecular Weight

92.10 g/mol

IUPAC Name

N',N'-dihydroxyethane-1,2-diamine

InChI

InChI=1S/C2H8N2O2/c3-1-2-4(5)6/h5-6H,1-3H2

InChI Key

VPPZZYUKSCTNNZ-UHFFFAOYSA-N

Canonical SMILES

C(CN(O)O)N

Origin of Product

United States

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